4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide
Description
4-Butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide is a benzamide derivative characterized by a 4-butoxy-substituted aromatic core and a complex amine side chain. The side chain incorporates a dimethylaminophenyl group and a 4-methylpiperazine moiety, linked via an ethyl bridge.
Properties
IUPAC Name |
4-butoxy-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2/c1-5-6-19-32-24-13-9-22(10-14-24)26(31)27-20-25(30-17-15-29(4)16-18-30)21-7-11-23(12-8-21)28(2)3/h7-14,25H,5-6,15-20H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRYLKRTYQNZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride.
Amidation Reaction: The 4-butoxybenzoyl chloride is then reacted with 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as the butoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Butoxy-N-(2,6-difluorophenyl)benzamide (YM 202074)
- Structure: Shares the 4-butoxybenzamide core but replaces the ethyl-piperazine-dimethylaminophenyl side chain with a 2,6-difluorophenyl group.
- Pharmacological Relevance : Reported as a metabotropic glutamate receptor (mGluR) modulator, highlighting the role of fluorinated aryl groups in receptor specificity .
- Key Difference : Absence of piperazine limits CNS penetration compared to the target compound.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide (Nitro-MPPF)
- Structure : Features a nitrobenzamide core and a 2-methoxyphenylpiperazine-ethyl side chain.
- Pharmacological Relevance : A serotonin 5-HT₁A receptor antagonist, demonstrating the importance of methoxy and nitro groups in receptor binding .
- Key Difference : The pyridinyl group enhances π-π stacking interactions absent in the target compound .
Analogues with Piperazine Modifications
5-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}furan-2-carboxamide
- Structure: Replaces benzamide with furan-2-carboxamide but retains the ethyl-piperazine-dimethylaminophenyl side chain.
- Synthesis : Prepared via HBTU-mediated coupling, similar to methods in .
- Key Difference : Furan’s reduced aromaticity may lower metabolic stability compared to benzamide derivatives .
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure: Incorporates a phenylpiperazine-acetamide side chain and an azetidinone core.
- Synthesis : Requires stringent reaction conditions (e.g., Scheme 11 in ), contrasting with the target compound’s straightforward amide coupling .
Substituent Effects on Bioactivity
- Dimethylaminophenyl vs. Methoxyphenyl: The dimethylamino group in the target compound may enhance lipophilicity and CNS penetration compared to methoxy-substituted analogues like Nitro-MPPF .
- 4-Methylpiperazine vs. Benzylpiperazine : Methyl substitution reduces molecular weight and may improve solubility relative to bulkier benzyl groups (e.g., 2-(4-benzylpiperazin-1-yl)acetohydrazide in ) .
Comparative Data Table
Structural-Activity Relationship (SAR) Insights
Biological Activity
4-butoxy-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzamide, identified by its CAS number 946341-04-4, is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , featuring key functional groups such as butoxy, dimethylamino, and methylpiperazinyl moieties. These structural elements contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific proteins and enzymes. The proposed mechanisms include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes linked to cancer progression, particularly through pathways involving dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds similar in structure to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .
- Case Studies : In clinical settings, patients treated with benzamide derivatives have shown prolonged survival rates, suggesting their efficacy in cancer therapy .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Research has shown that certain benzamide derivatives can inhibit bacterial growth. The presence of specific substituents enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .
Data Table: Biological Activity Summary
Synthesis and Evaluation
The synthesis of this compound typically involves:
- Formation of Benzoyl Chloride : Reaction of 4-butoxybenzoic acid with thionyl chloride.
- Amidation Reaction : Coupling with 2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethylamine in the presence of a base like triethylamine.
Clinical Implications
The ongoing research into this compound suggests its potential as a therapeutic agent in oncology and infectious diseases. The modulation of specific receptors and inhibition of key enzymes underline its versatility as a lead compound in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
